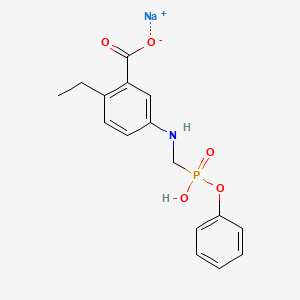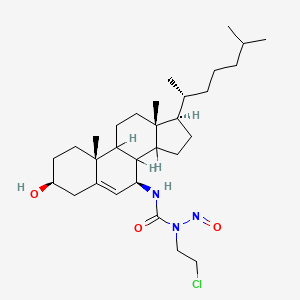
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol is a synthetic compound with the chemical formula C32H54ClN3O3 and a molecular weight of 564.24 g/mol This compound is a derivative of cholesterol, modified to include a 2-chloroethyl-N-nitroso-N-carbonylamino group at the 7-beta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves multiple steps, starting from cholesterol. The key steps include the introduction of the 2-chloroethyl group, followed by nitrosation and carbonylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures for handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxysterols.
Reduction: Reduction reactions can modify the nitroso group.
Substitution: The 2-chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxysterols, while reduction can yield amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to certain chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitroso group can generate reactive intermediates that further interact with biological molecules, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-beta-(2-Chloroethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Bromoethyl-N-nitroso-N-carbonylamino)cholesterol
- 7-beta-(2-Iodoethyl-N-nitroso-N-carbonylamino)cholesterol
Uniqueness
This compound is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
164120-30-3 |
|---|---|
Molekularformel |
C30H50ClN3O3 |
Molekulargewicht |
536.2 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]-1-nitrosourea |
InChI |
InChI=1S/C30H50ClN3O3/c1-19(2)7-6-8-20(3)23-9-10-24-27-25(12-14-30(23,24)5)29(4)13-11-22(35)17-21(29)18-26(27)32-28(36)34(33-37)16-15-31/h18-20,22-27,35H,6-17H2,1-5H3,(H,32,36)/t20-,22+,23-,24?,25?,26+,27?,29+,30-/m1/s1 |
InChI-Schlüssel |
ILVJEJQFZSRDHX-MOQOIKLESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)NC(=O)N(CCCl)N=O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)NC(=O)N(CCCl)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


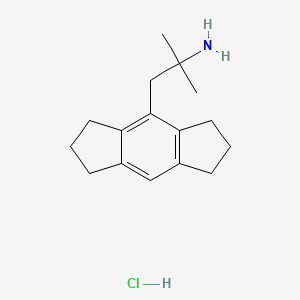
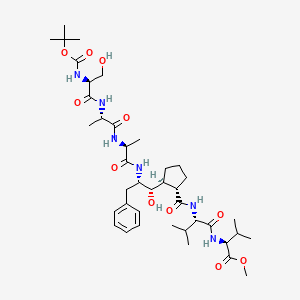

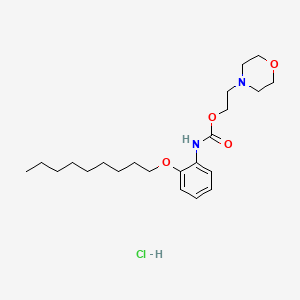
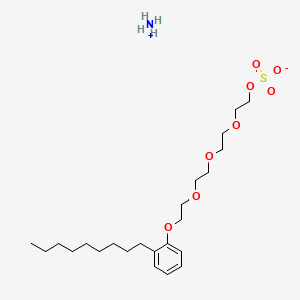
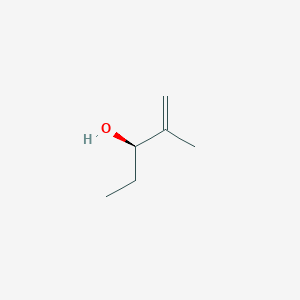
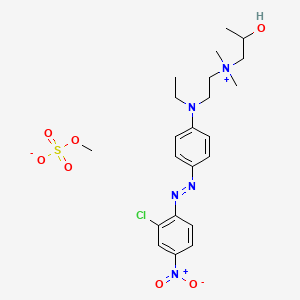
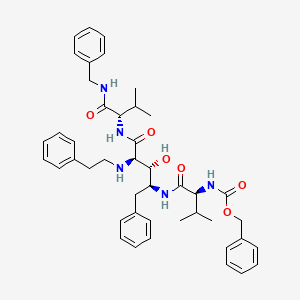


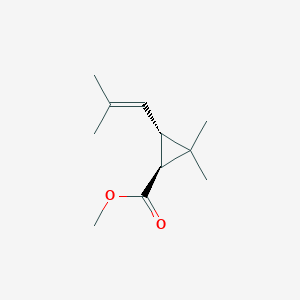
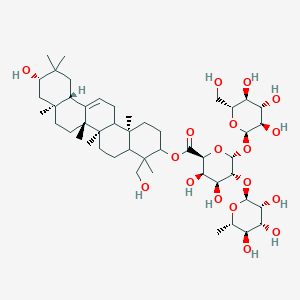
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
